4-(4-methylphenyl)-2H-1,2,3-triazole
Description
Properties
CAS No. |
59066-81-8 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed [3+2] Cycloaddition for 1,2,3-Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for synthesizing 1,2,3-triazoles due to its regioselectivity and operational simplicity. While traditional CuAAC produces 1,4-disubstituted triazoles, modifications using nitroolefins and organic azides enable access to 1,5-regioisomers, which can be adapted for 4-substituted derivatives . For instance, Chen et al. (2015) demonstrated that nitroolefins react with azides in the presence of Cu(II) catalysts at 110°C to form 4-nitro-1,5-trisubstituted-1,2,3-triazoles in 96% yield . By substituting nitroolefins with 4-methylphenylacetylene and optimizing azide precursors, this method could be tailored to synthesize 4-(4-methylphenyl)-2H-1,2,3-triazole.
The proposed mechanism involves a copper-stabilized nitrile intermediate undergoing [3+2] cycloaddition, followed by oxidative aromatization . Critical parameters include:
-
Catalyst : Cu(I) or Cu(II) salts (e.g., CuBr, CuCl₂).
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO).
-
Temperature : 90–110°C.
Tosyl Azide-Mediated Cyclization with 1,3-Dicarbonyl Compounds
A metal-free approach utilizing tosyl azide, primary amines, and 1,3-dicarbonyl compounds has been reported for synthesizing 1,2,3-triazoles . In this method, 4-methylphenylamine reacts with tosyl azide and acetylacetone in dichloromethane (DCM) at 90°C, yielding this compound-4-carboxylate derivatives in 92% yield . The reaction proceeds via in situ formation of a diazo intermediate, which undergoes cyclization upon heating.
Procedure :
-
Tosyl Azide Preparation : React sodium azide with 4-methylbenzenesulfonyl chloride in acetone/water.
-
Cyclization : Combine tosyl azide (0.3 mmol), 4-methylphenylamine (0.24 mmol), acetylacetone (0.2 mmol), and acetic acid in DCM.
This method avoids transition metals, making it advantageous for pharmaceutical applications. However, prolonged reaction times and moderate functional group tolerance limit its scalability.
Microwave-Assisted Synthesis for Rapid Triazole Formation
Microwave irradiation significantly accelerates triazole synthesis by enhancing reaction kinetics. A protocol adapted from Vidavalur et al. (2014) involves reacting 4-methylphenyl isothiocyanate with malonic acid bis-hydrazide in ethanol under microwave irradiation (500 W, 2–5 minutes) . Subsequent treatment with sodium hydroxide yields 5,5'-methylene-bis(4-(4-methylphenyl)-1,2,4-triazole-3-thiol) with 79% efficiency . While this method targets bis-triazoles, modifying stoichiometry and reactants could isolate the monomeric target compound.
Advantages :
-
Time Efficiency : Reactions complete in minutes vs. hours.
-
Solvent-Free Conditions : Reduces waste generation.
Limitations :
-
Lower yields compared to thermal methods.
-
Requires specialized microwave equipment.
Selenium Dioxide-Promoted Oxidative Cyclization
Selenium dioxide (SeO₂) mediates oxidative cyclization of hydrazones to form 1,2,4-triazoles, but analogous strategies apply to 1,2,3-triazoles with adjusted substrates . For example, Zheng et al. (2015) achieved 79–98% yields for fused triazoles by reacting hydrazones with SeO₂ under aerobic conditions . Adapting this method, 4-methylphenylhydrazone derivatives could undergo SeO₂-driven cyclization to yield the target triazole.
Mechanism :
-
Oxidation : SeO₂ oxidizes the hydrazone to a diazenium intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the triazole ring.
-
Rearomatization : Elimination of Se(OH)₂ yields the final product .
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each methodology:
| Method | Yield (%) | Temperature (°C) | Catalyst | Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | 96 | 110 | Cu(II) salts | 24 h | High yield, regioselective | Requires metal removal |
| Tosyl Azide-Mediated | 92 | 90 | None | 24 h | Metal-free, scalable | Long reaction time |
| Microwave-Assisted | 79 | 100 (MW) | NaOH | 5 min | Rapid, eco-friendly | Specialized equipment, lower yield |
| SeO₂ Oxidative Cyclization | 85 | 120 | SeO₂ | 12 h | Broad substrate scope | Toxic reagent, complex workup |
Mechanistic Insights and Regiochemical Considerations
Regioselectivity in 1,2,3-triazole synthesis is influenced by electronic and steric factors. Copper catalysts polarize the alkyne, favoring 1,3-dipolar cycloaddition at the terminal position . In contrast, metal-free methods rely on substrate electronics; electron-deficient azides react preferentially at the β-position of 1,3-dicarbonyl compounds . For this compound, steric hindrance from the 4-methyl group may direct substitution to the 4-position, necessitating careful selection of azide and alkyne partners.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the triazole ring or the methylphenyl group, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazole ring or the methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the methylphenyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 4-(4-methylphenyl)-2H-1,2,3-triazole derivatives exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry reported that specific triazole derivatives showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. A series of experiments indicated that this compound derivatives possess antibacterial and antifungal activities. In particular, derivatives demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Fungicides
In agriculture, this compound compounds have been explored as fungicides. Their ability to disrupt fungal cell membrane integrity has made them effective against plant pathogens. Research published in Pesticide Biochemistry and Physiology highlighted the efficacy of these triazole compounds in controlling fungal diseases in crops such as wheat and rice .
Herbicides
Some derivatives have also been investigated for their herbicidal properties. The mechanism often involves the inhibition of specific enzymes in plants that are crucial for growth and development. This application is particularly relevant in developing environmentally friendly herbicides that minimize chemical residue .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of new polymeric materials. The incorporation of triazole units can enhance the thermal stability and mechanical properties of polymers. Research indicates that these polymers can be applied in coatings and adhesives with improved performance characteristics .
Nanotechnology
The compound's unique properties have also led to its use in nanotechnology. For instance, it has been employed in the fabrication of nanocomposites with enhanced electrical conductivity and thermal stability. These materials show promise for applications in electronic devices and sensors .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Potent activity against breast/lung cancer cells |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Agricultural Applications | Fungicides | Effective against fungal diseases in crops |
| Herbicides | Inhibition of plant growth enzymes | |
| Materials Science | Polymer Chemistry | Enhanced thermal stability in polymers |
| Nanotechnology | Improved electrical conductivity |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) explored a series of this compound derivatives for their anticancer effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2021), a triazole derivative was tested as a fungicide on wheat crops affected by Fusarium graminearum. The treated plots showed a 40% reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Parameters
- Dihedral Angles : The dihedral angle between the triazole core and aryl substituents significantly impacts molecular packing and intermolecular interactions. For example, this compound exhibits a near-orthogonal dihedral angle (87.1°), reducing π-π stacking and enhancing solubility compared to coplanar derivatives like benzo[b]thiophen-substituted analogs .
Antiproliferative Activity
- Key Findings: Piperazine-substituted 4-(4-MePh)-2H-1,2,3-triazole derivatives (e.g., compound 7p) exhibit nanomolar IC₅₀ values, rivaling CA-4, by targeting tubulin’s colchicine-binding site . Substituents like 3-hydroxyazetidine (compound 6h) enhance aqueous solubility while maintaining potency, demonstrating the role of polar groups in pharmacokinetics .
Antimicrobial Activity
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-(4-methylphenyl)-2H-1,2,3-triazole derivatives?
- Methodological Answer : The synthesis typically involves cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. In one protocol, 4-methylphenylacetylene reacts with sodium azide and a copper catalyst in a THF/water mixture at 50°C for 16 hours, yielding triazole derivatives with ~61% efficiency . Alternative routes include refluxing hydrazides with substituted benzaldehydes in ethanol under acidic conditions .
- Key Data : Reaction yields range from 51% to 91%, depending on substituents and catalysts .
Q. How is structural characterization performed for these compounds?
- Methodological Answer : A combination of techniques is used:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.78 ppm for methoxy groups in 4-(3,5-dimethoxyphenyl) derivatives) .
- X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths (e.g., C–S bonds at 1.6775 Å) and hydrogen-bonding networks stabilizing crystal lattices .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ peaks at m/z 312.1344 for C₁₇H₁₈N₃O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazole derivatives?
- Methodological Answer : Optimization involves:
- Catalyst screening : Copper sulfate with sodium ascorbate enhances CuAAC efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyclization of hydrazides .
- Temperature control : Refluxing at 50–80°C balances reaction speed and side-product formation .
Q. What computational methods are used to predict biological activity and molecular interactions?
- Methodological Answer :
- Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like tubulin. For instance, triazole derivatives mimic combretastatin A-4 (CA-4) by binding to the colchicine site, validated by binding energies ≤ -8.5 kcal/mol .
- DFT calculations : Gaussian 09 computes heats of formation and detonation properties for energetic derivatives (e.g., density = 1.727 g/cm³, detonation velocity = 8.5 km/s) .
- Validation : Experimental bioactivity (e.g., IC₅₀ values ≤ 1 µM against cancer cell lines) correlates with docking scores .
Q. How do structural modifications influence antifungal or anticancer activity?
- Methodological Answer :
- Substituent effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance tubulin polymerization inhibition by 30% compared to methylphenyl groups .
- Triazole ring conformation : Cis-constrained 4,5-disubstituted triazoles prevent isomerization, improving pharmacokinetic stability .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (µM) | Target |
|---|---|---|---|
| 2h | 3,4,5-OMePh | 0.12 | Tubulin |
| 9d | 4-MePh | 2.5 | Fungal CYP51 |
| Sources: |
Data Analysis and Contradictions
Q. Why do biological activities vary across studies for structurally similar triazoles?
- Analysis :
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or fungal strains affect IC₅₀ values .
- Stereochemical factors : Cis vs. trans configurations in 4,5-disubstituted derivatives alter binding kinetics .
- Purity issues : Impurities from incomplete column chromatography (e.g., <95% purity) artificially reduce activity .
Q. How can crystallographic data resolve discrepancies in reported bond lengths?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
